

The Chemical Stability of Sodium Calcium Edetate in Aqueous Solutions: A Technical Guide

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Compound of Interest

Compound Name: Sodium calcium edetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of **Sodium Calcium Edetate** in aqueous solutions. It is intended to be a valuable resource for professionals in research, development, and formulation who work with this important chelating agent. This document synthesizes available data on the factors influencing its stability, potential degradation pathways, and the analytical methodologies used for its assessment.

Introduction to Sodium Calcium Edetate

Sodium Calcium Edetate (also known as edetate calcium disodium) is a stable, water-soluble complex in which calcium is chelated by ethylenediaminetetraacetic acid (EDTA). Its primary use in medicine is for the treatment of lead poisoning. The calcium ion in the chelate can be displaced by heavy metals with a higher affinity for EDTA, such as lead, forming a stable, water-soluble complex that is then excreted from the body. Given its parenteral route of administration, the stability of its aqueous solutions is a critical factor in ensuring its safety and efficacy.

Factors Influencing the Stability of Sodium Calcium Edetate in Aqueous Solutions

The stability of **sodium calcium edetate** in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light. While generally considered a stable compound, extreme conditions can lead to its degradation.

Effect of pH

The stability of metal-EDTA complexes is known to be pH-dependent. For **sodium calcium edetate**, the chelate is most stable in a neutral to slightly alkaline pH range. Under strongly acidic or alkaline conditions, the stability of the complex can be compromised. In acidic solutions, protonation of the carboxylate groups of EDTA can lead to the dissociation of the calcium ion. Conversely, in highly alkaline solutions, the formation of insoluble metal hydroxides can compete with the chelation process, although this is less of a concern for calcium compared to other metals.

Effect of Temperature

Elevated temperatures can accelerate the degradation of **sodium calcium edetate**. Thermal degradation can lead to the breakdown of the EDTA molecule itself. While specific kinetic data for the thermal degradation of **sodium calcium edetate** in aqueous solution at pharmaceutical storage and processing temperatures is limited in publicly available literature, studies on EDTA and its chelates at higher temperatures indicate that decomposition can occur. It is generally recommended to store **sodium calcium edetate** solutions at controlled room temperature and to avoid excessive heat.

Effect of Light (Photostability)

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of EDTA and its metal complexes. The photolysis of Fe(III)-EDTA is a well-studied process, and similar mechanisms can be expected for other metal chelates, including the calcium complex, although potentially at different rates. Photodegradation can involve the stepwise decarboxylation of the EDTA molecule. To protect **sodium calcium edetate** solutions from photodegradation, they should be stored in light-resistant containers.

Degradation Pathways

The degradation of **sodium calcium edetate** in aqueous solutions can proceed through hydrolysis and oxidative pathways, often initiated by heat or light. The primary degradation

pathway for EDTA involves the successive loss of carboxymethyl groups.

The following diagram illustrates a potential degradation pathway for the EDTA moiety in **sodium calcium edetate**.



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Figure 1. Simplified degradation pathway of the EDTA component.

Quantitative Stability Data

While specific quantitative kinetic data such as rate constants and half-lives for the degradation of **sodium calcium edetate** under various stress conditions (pH, temperature, light) are not extensively available in publicly accessible literature, forced degradation studies are a common practice in the pharmaceutical industry to establish the stability-indicating nature of analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

The following tables are placeholders for such quantitative data, which would typically be generated during product development and stability studies.

Table 1: Hypothetical Temperature Degradation Data for **Sodium Calcium Edetate** in Aqueous Solution (pH 7)

Temperature (°C)	Apparent First-Order Rate Constant (k, day ⁻¹)	Half-Life (t _{1/2} , days)
40	[Data not publicly available]	[Data not publicly available]
60	[Data not publicly available]	[Data not publicly available]
80	[Data not publicly available]	[Data not publicly available]

Table 2: Hypothetical pH-Dependent Degradation Data for **Sodium Calcium Edetate** in Aqueous Solution at 40°C

pH	Apparent First-Order Rate Constant (k, day ⁻¹)	Half-Life (t _{1/2} , days)
3	[Data not publicly available]	[Data not publicly available]
5	[Data not publicly available]	[Data not publicly available]
7	[Data not publicly available]	[Data not publicly available]
9	[Data not publicly available]	[Data not publicly available]

Table 3: Hypothetical Photodegradation Data for **Sodium Calcium Edetate** in Aqueous Solution (pH 7)

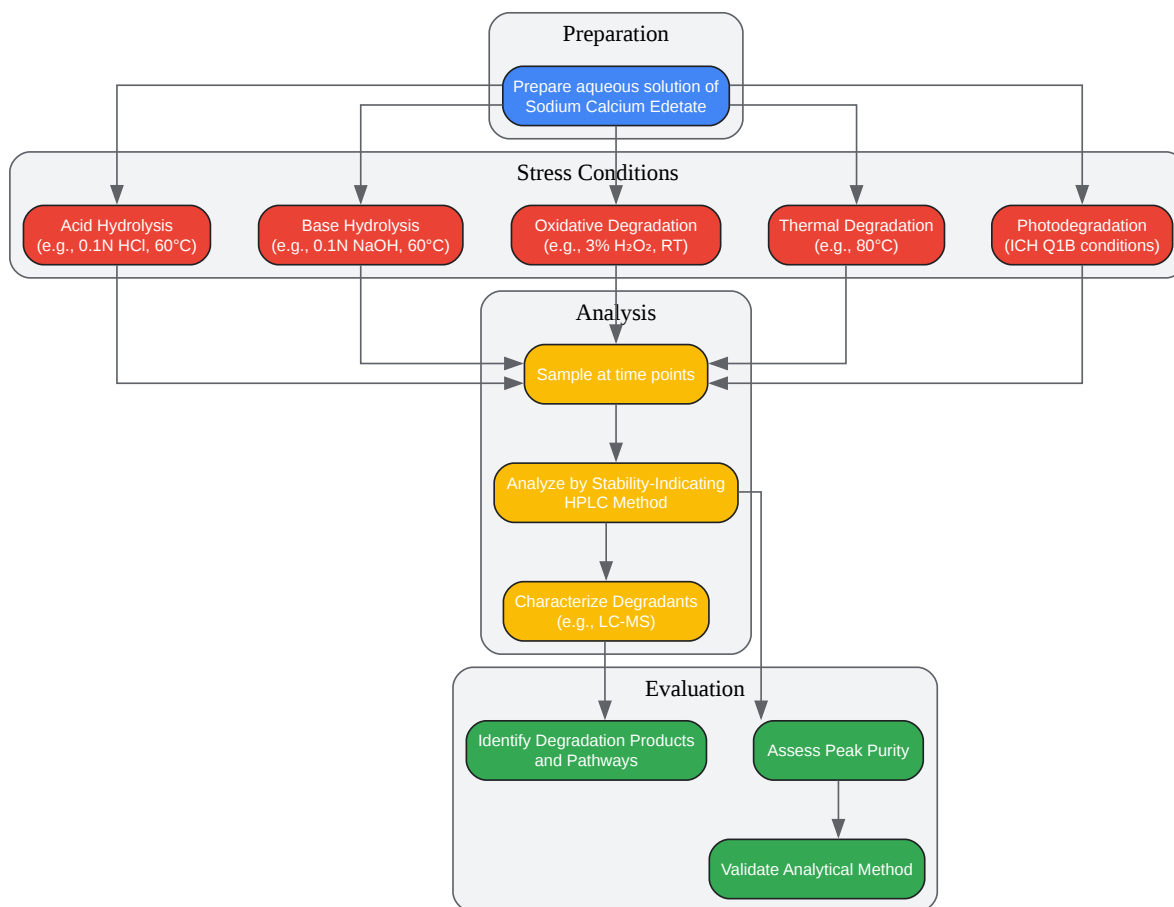
Light Condition	Apparent First-Order Rate Constant (k, h ⁻¹)	Half-Life (t _{1/2} , hours)
ICH Option 1 (Cool white and UV-A)	[Data not publicly available]	[Data not publicly available]

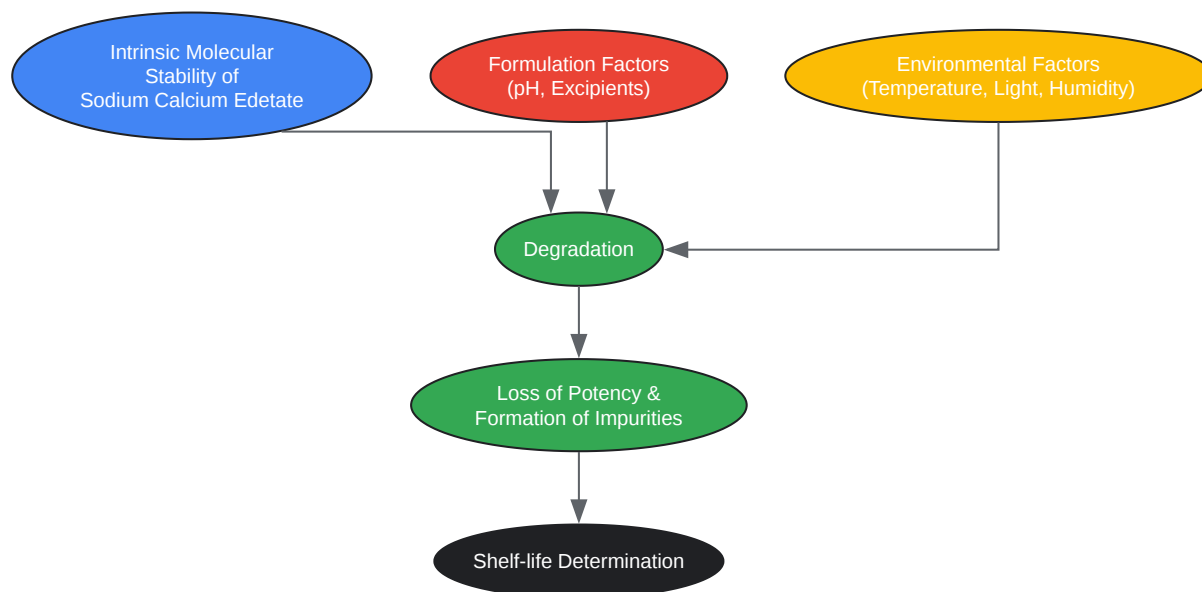
Experimental Protocols for Stability Assessment

The assessment of the chemical stability of **sodium calcium edetate** in aqueous solutions typically involves the use of stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

A forced degradation study is essential to develop and validate a stability-indicating assay.





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